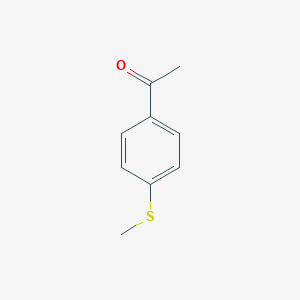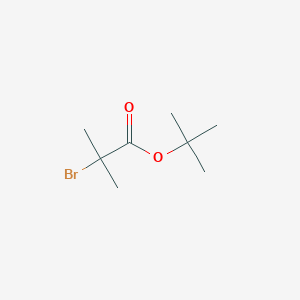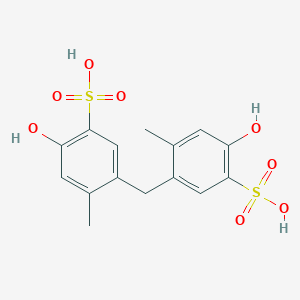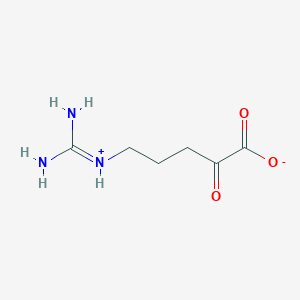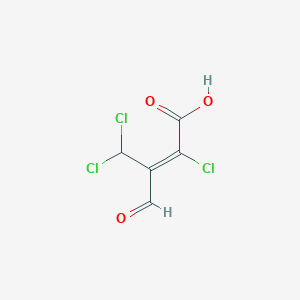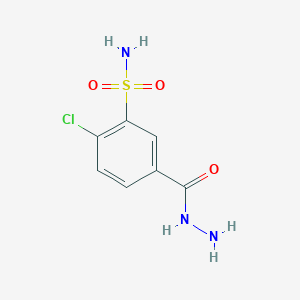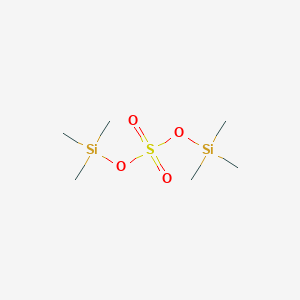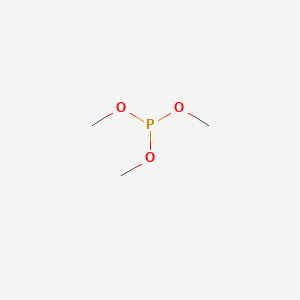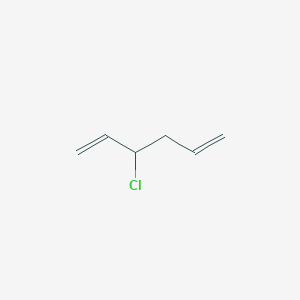
1,5-Hexadiene, 3-chloro-
Übersicht
Beschreibung
1,5-Hexadiene, 3-chloro- is an organic compound with the molecular formula C6H9Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro group and conjugated double bonds, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Hexadiene, 3-chloro- can be synthesized through several methods:
-
Reductive Coupling of Allyl Chloride: : This method involves the reaction of allyl chloride with magnesium in the presence of anhydrous diethyl ether. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ] The product is then purified through distillation .
-
Ethenolysis of 1,5-Cyclooctadiene: : This industrial method involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium(VII) oxide on alumina. The reaction is as follows: [ (\text{CH}_2\text{CH=CHCH}_2)_2 + 2 \text{CH}_2=\text{CH}_2 \rightarrow 2 (\text{CH}_2)_2\text{CH=CH}_2 ] This method is efficient for large-scale production .
Analyse Chemischer Reaktionen
1,5-Hexadiene, 3-chloro- undergoes various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bonds in 1,5-Hexadiene, 3-chloro- can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: This compound can be polymerized using alkyl metal coordination catalysts to form high-strength, flexible polymers.
Common reagents and conditions used in these reactions include halogens (e.g., bromine), hydrogen gas, and various catalysts such as palladium complexes.
Wissenschaftliche Forschungsanwendungen
1,5-Hexadiene, 3-chloro- has several scientific research applications:
Dehydrodimerization of Propylene: Bismuth oxide is used as an oxidant to convert propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds.
Cyclocopolymerization: This compound is used in cyclocopolymerization with palladium catalysts to yield soluble cyclocopolymers containing cyclic ketones.
Wirkmechanismus
The mechanism of action of 1,5-Hexadiene, 3-chloro- involves its reactivity due to the presence of conjugated double bonds and a chloro group. The chloro group can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene, 3-chloro- can be compared with other similar compounds such as:
1,3-Butadiene: This compound has two conjugated double bonds but lacks the chloro group, making it less versatile in certain reactions.
3-Chloro-1-butene: This compound has a similar structure but with fewer carbon atoms, making it less useful in polymerization reactions.
The uniqueness of 1,5-Hexadiene, 3-chloro- lies in its combination of a chloro group and conjugated double bonds, providing a versatile intermediate for various chemical reactions and industrial applications.
Eigenschaften
IUPAC Name |
3-chlorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVWAUEENUFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336497 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28374-86-9 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



